4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a tetrahydropyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the amino and nitrile functional groups in its structure makes it a versatile intermediate for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of aniline derivatives with β-ketoesters and arylaldehydes in the presence of a catalyst. One common method employs the NS-SSA catalyst in acetonitrile, yielding substituted tetrahydropyridine analogs with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the tetrahydropyridine ring.
Reduction: Primary amines.
Substitution: N-substituted derivatives of the original compound.
Scientific Research Applications
4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydropyridine derivatives
- 1,2,3,6-Tetrahydropyridine derivatives
- 2,3,4,5-Tetrahydropyridine derivatives
Comparison: 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Compared to other tetrahydropyridine derivatives, this compound offers a broader range of applications in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-8-12-10-16(7-6-13(12)15)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSBYQAJAESNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1N)C#N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293019 |
Source
|
Record name | 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14247-04-2 |
Source
|
Record name | NSC86865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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